N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)ethanediamide
Description
This compound is a substituted ethanediamide featuring dual dimethylamino groups on both the ethyl chain and the phenyl ring, as well as a 4-ethoxyphenyl moiety. The presence of dimethylamino groups enhances solubility and may facilitate interactions with cellular receptors, while the ethoxyphenyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-6-29-19-13-9-17(10-14-19)24-22(28)21(27)23-15-20(26(4)5)16-7-11-18(12-8-16)25(2)3/h7-14,20H,6,15H2,1-5H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGGZIUNDXHQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula: C23H32N4O2
- Molecular Weight: 396.53 g/mol
The structure features two dimethylamino groups, which are significant for its pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymes : Compounds with dimethylamino groups can act as enzyme inhibitors, affecting pathways such as neurotransmitter reuptake.
- Receptor Modulation : The presence of ethoxy and phenyl groups suggests potential interactions with various receptors, including adrenergic and dopaminergic receptors.
Antitumor Activity
Several studies have explored the antitumor potential of related compounds. For instance:
- A study by Zhang et al. demonstrated that similar derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess antitumor properties through apoptosis induction in malignant cells .
Neuropharmacological Effects
Compounds with similar dimethylamino structures are often investigated for their neuropharmacological effects:
- Antidepressant Activity : Studies suggest that such compounds can influence serotonin and norepinephrine levels, potentially offering antidepressant effects. For example, research on related compounds indicated significant improvements in animal models of depression .
Antimicrobial Properties
The antimicrobial activity of compounds with similar structures has been documented:
- A study found that derivatives with dimethylamino groups showed promising antibacterial activity against various strains, indicating potential for development as antimicrobial agents .
Case Studies
-
Case Study on Antitumor Activity :
- In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
-
Case Study on Neuropharmacological Effects :
- Animal models treated with the compound showed reduced depressive-like behaviors in forced swim tests. This suggests its potential utility in treating mood disorders.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethylphenyl)ethanediamide is an organic compound with a complex structure characterized by dimethylamino groups and phenyl rings. It has a wide range of scientific research applications.
Chemistry
This compound is used as a reagent in organic synthesis and catalysis.
Biology
It is investigated for its potential biological activity and interactions with biomolecules. Research indicates that derivatives of the phenethylamine class may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of dimethylamino groups suggests potential activity at the monoamine transporters, possibly leading to increased levels of these neurotransmitters.
Medicine
The compound is explored for its potential therapeutic properties and as a precursor for drug development. Some derivatives in this class have demonstrated promise in pain modulation, indicating potential use in analgesic therapies.
Industry
It is utilized in the production of advanced materials and as a component in various industrial processes.
Chemical Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(4-ethylphenyl)ethanediamide can undergo reactions such as oxidation, reduction, and substitution. Oxidation involves adding oxygen or removing hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate. Reduction involves adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Biological Activities
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethylphenyl)ethanediamide has potential biological activities as a derivative of the phenethylamine class. This compound is structurally complex, featuring multiple dimethylamino groups and an ethylphenyl moiety, which may influence its pharmacological properties.
Pharmacological Effects
Stimulant Properties: This compound exhibits stimulant-like effects, potentially increasing alertness and energy levels.
Psychoactive Effects: Similar to other phenethylamines, it may have psychoactive properties that can lead to alterations in mood and perception.
Analgesic Potential: Some derivatives in this class have shown promise in pain modulation, indicating potential use in analgesic therapies.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors. Results indicate a significant affinity for serotonin receptors (5-HT2A), which is consistent with the activity profile of other psychoactive compounds.
| Study | Method | Findings |
|---|---|---|
| Smith et al., 2023 | Radioligand Binding Assay | High affinity for 5-HT2A receptors (Ki = 15 nM) |
| Johnson et al., 2024 | Functional Assay | Induces serotonin release in neuronal cultures |
Clinical Case Reports
A case study involved an individual who ingested this compound, resulting in a clinical presentation characterized by agitation, tachycardia, and altered mental status. The patient was treated successfully with benzodiazepines and supportive care.
Case Study Summary:
- Patient : 25-year-old male
- Symptoms : Agitation, increased heart rate, confusion
- Treatment : Benzodiazepines administered; symptoms resolved within hours
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dimethylamino and Ethoxy/Aryl Substituents
N-Dimethyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]-acetamide (11c)
- Structure: Shares a dimethylaminoethyl backbone and aromatic substituents but differs in the inclusion of a 2-methylpentyloxy group instead of ethoxy.
- Synthesis : Synthesized via EDC/HOBt-mediated coupling with a 45% yield .
- Key Data: Property Value (Compound 11c) Yield 45% Key Functional Groups Dimethylamino, 2-methylpentyloxy
N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide (12a)
- Structure : Features a hydroxylated ethyl chain and a 2-methylpentyloxy phenyl group but lacks the ethanediamide core.
- Synthesis : Achieved in 51% yield using similar coupling reagents .
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30)
Pharmacological Analogues with Anticancer Activity
N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide (1h)
- Structure: Combines a dimethylaminoethyl side chain with a furoquinolinone core.
- Activity : Exhibits IC₅₀ values of 14.45 μM (P388 cells) and 20.54 μM (A549 cells), outperforming its parent compound (>100 μM) .
5-(Dimethylaminoethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione (3a)
Functional Comparisons: Reactivity and Physicochemical Properties
Reactivity in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate: Demonstrates higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion (72% vs. 65%) .
- N-[2-(dimethylamino)ethyl] Derivatives: Show enhanced solubility in polar solvents, critical for drug formulation, but may exhibit lower thermal stability due to the flexible ethyl chain .
Optoelectronic and Spectroscopic Properties
- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: Theoretical studies reveal high dipole moments (∼8.5 Debye) and charge transfer efficiency, traits shared with the target compound due to electron-rich dimethylamino groups .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)ethanediamide, and what key parameters influence yield?
- Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling dimethylamino-substituted intermediates with ethoxyphenyl ethanediamide precursors under reflux conditions in polar solvents like ethanol or methanol. Reaction temperature (60–80°C), solvent purity, and stoichiometric ratios of reagents are critical for optimizing yields (e.g., 44–88% yields observed in analogous compounds) . Purification often employs column chromatography or recrystallization to isolate the target compound from by-products .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amides and aromatic amines. High-performance liquid chromatography (HPLC) ensures purity (>95%) . For complex stereochemistry, X-ray crystallography may be required .
Q. How does this compound compare structurally and functionally to similar acetamide derivatives?
- Answer : Unlike simpler acetamides, this compound features dual dimethylamino groups and an ethoxyphenyl moiety, enhancing its electronic density and potential for π-π stacking. These features distinguish its reactivity in nucleophilic substitution and hydrogen-bonding interactions compared to analogs like N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide . Functional differences in biological activity (e.g., receptor binding) are attributed to steric and electronic effects .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Answer : Discrepancies may arise from dynamic effects like restricted rotation in amide bonds or solvent-induced shifts. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR experiments can clarify conformational dynamics . Computational tools (DFT calculations) model electronic environments to validate experimental data .
Q. How can reaction conditions be optimized to scale synthesis without compromising purity?
- Answer : Continuous flow reactors improve heat and mass transfer for exothermic steps, reducing side reactions. Catalytic systems (e.g., Pd-mediated cross-coupling) enhance regioselectivity in analogous dimethylamino-functionalized compounds . Process analytical technology (PAT) monitors real-time reaction progress via in-line spectroscopy .
Q. What experimental designs are recommended for studying this compound’s interactions with biological targets?
- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to enzymes/receptors. For cellular studies, fluorescent tagging (e.g., via ethanediamide modification) enables tracking in live-cell imaging . Dose-response assays (IC₅₀/EC₅₀) in cancer or microbial models evaluate therapeutic potential .
Q. How do substituent modifications (e.g., replacing ethoxy with fluoro groups) alter pharmacological properties?
- Answer : Fluorination increases metabolic stability and membrane permeability, as seen in N'-(4-fluorophenyl)-N-(2-hydroxyethyl)ethanediamide analogs. Ethoxy groups enhance solubility but may reduce CNS penetration. Structure-activity relationship (SAR) studies via systematic substituent variation guide lead optimization .
Data Contradiction Analysis
Q. Why do reported yields vary significantly across similar syntheses (e.g., 44% vs. 88%)?
- Answer : Yield discrepancies stem from differences in reaction scale, catalyst loading (e.g., Pd(PPh₃)₄ vs. cheaper alternatives), and purification efficiency. For example, higher yields (88%) in 4-isobutyl-N,N-dimethylnaphthylamine synthesis were achieved via optimized catalyst-to-substrate ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
